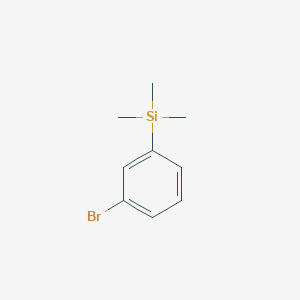
(3-Bromophenyl)trimethylsilane
概要
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds related to (3-Bromophenyl)trimethylsilane can be complex, as evidenced by the crystal structure analysis of a trimethylsilane derivative in one of the studies . The analysis of the Hirshfeld surface for a related bromomethylalcohol compound reveals structure-defining interactions, such as intermolecular hydrogen bonds . These findings suggest that the molecular structure of (3-Bromophenyl)trimethylsilane would also exhibit specific interactions that could be analyzed through similar methods.
Chemical Reactions Analysis
The reactivity of bromine and trimethylsilane-containing compounds is diverse. For example, (bromodifluoromethyl)trimethylsilane is used in nucleophilic difluoromethylation reactions with ketones and nitro alkenes, facilitated by a silylium species . Another study describes the reaction of 3-bromo-2-trimethylsilyl-1-propene with various electrophiles to yield functionalized vinylsilanes . These reactions highlight the potential reactivity of (3-Bromophenyl)trimethylsilane in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Bromophenyl)trimethylsilane can be inferred from related compounds. For instance, the reactivity of bis(trimethylsilyl)bromomethyllithium with aldehydes to give α-bromovinyltrimethylsilanes indicates the influence of the trimethylsilane group on the stability and reactivity of the bromine-containing carbon center . The synthesis and reactions of hypervalent 1-alkynyl(aryl)-λ3-bromanes also demonstrate the role of the trimethylsilane group in stabilizing electron-deficient centers . These studies suggest that (3-Bromophenyl)trimethylsilane would have unique physical and chemical properties that could be exploited in synthetic applications.
科学的研究の応用
Intermetal Dielectrics in PECVD Processes : Trimethylsilane, a related compound to (3-Bromophenyl)trimethylsilane, is used in plasma-enhanced chemical vapor deposition (PECVD) processes. It's significant for depositing dielectric thin films, including low permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).
Protection in Grignard Syntheses : The trimethylsilyl group, which is a part of (3-Bromophenyl)trimethylsilane, can protect terminal ethynyl groups in Grignard syntheses. This method has been used in the preparation of various organometallic compounds (Eaborn, Thompson, & Walton, 1967).
Facile Generation of Substituted Allyllithium Species : (3-Bromophenyl)trimethylsilane was used in the generation of allylic organolithium species using anion relay chemistry. This represents a new approach to creating allylic organolithium compounds (Zheng et al., 2011).
Nucleophilic Difluoromethylation : (Bromodifluoromethyl)trimethylsilane, a variant of (3-Bromophenyl)trimethylsilane, has been used as a source of difluorinated phosphorus ylide in nucleophilic difluoromethylation reactions (Trifonov et al., 2016).
Palladium Catalysed Coupling Reactions : Coupling reactions involving organozinc bromides and (1-bromovinyl)trimethylsilane, a related compound, yielded both expected and isomeric vinylsilanes, showing its applicability in synthetic organic chemistry (Ennis & Gilchrist, 1989).
Safety And Hazards
(3-Bromophenyl)trimethylsilane causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin, eyes, and clothing . Use personal protective equipment and ensure adequate ventilation .
将来の方向性
(3-Bromophenyl)trimethylsilane may be used in the preparation of 4-(3-bromophenyl)-3-butyn-2-one . It is also a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . This suggests potential applications in the synthesis of fine chemicals and biodiesel production .
特性
IUPAC Name |
(3-bromophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQZFRPARQBDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400174 | |
| Record name | 1-Bromo-3-(trimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)trimethylsilane | |
CAS RN |
17878-47-6 | |
| Record name | 1-Bromo-3-(trimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

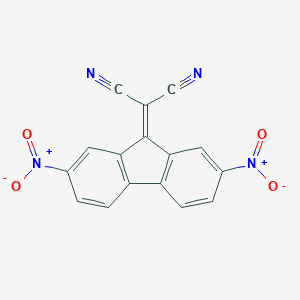
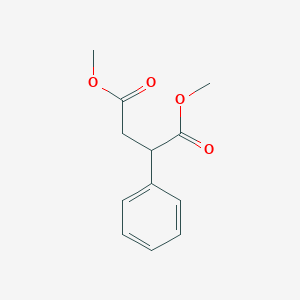


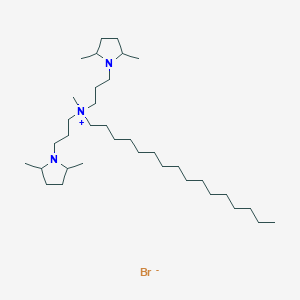
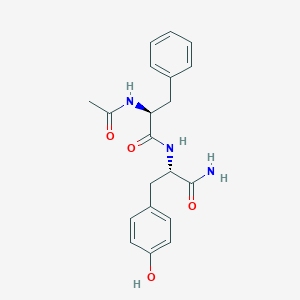


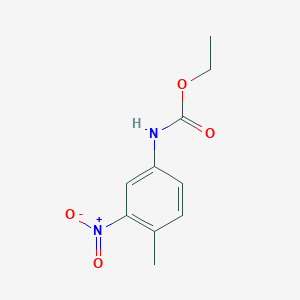



![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)
